molecular formula C8H10N4S2 B7724531 N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid

N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid

Cat. No.: B7724531
M. Wt: 226.3 g/mol
InChI Key: PZMVHTFOYWAHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid is a complex organic compound with a unique structure that includes both amino and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N’-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid exerts its effects involves interactions with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, protein folding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    N’-[3-[[amino(sulfanyl)methylidene]amino]-4-methylphenyl]carbamimidothioic acid: Similar structure with an additional methyl group.

    N’-[3-[[amino(sulfanyl)methylidene]amino]-4-chlorophenyl]carbamimidothioic acid: Similar structure with a chlorine substituent.

Uniqueness

N’-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMVHTFOYWAHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)S)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=C(N)S)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.